molecular formula C9H7NO B1318953 3-(2-Oxoethyl)benzonitrile CAS No. 109346-98-7

3-(2-Oxoethyl)benzonitrile

Cat. No.: B1318953
CAS No.: 109346-98-7
M. Wt: 145.16 g/mol
InChI Key: ADLIBSBJYAKITA-UHFFFAOYSA-N
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Description

3-(2-Oxoethyl)benzonitrile, also known as 3-cyanophenylacetaldehyde, is an organic compound with the molecular formula C₉H₇NO. It is a derivative of benzonitrile, characterized by the presence of an oxoethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxoethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . Another method involves the use of benzoyl chloride derivatives, which are reacted with alkanesulphonyltrichlorophosphazene under controlled conditions .

Industrial Production Methods: Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene is reacted with ammonia and air in the presence of a catalyst to form benzonitrile. This method can be adapted for the production of this compound by using appropriately substituted toluene derivatives .

Comparison with Similar Compounds

    Benzonitrile: The parent compound, lacking the oxoethyl group.

    3-(2-Oxoethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.

    3-(2-Oxoethyl)benzoic acid: Similar structure but with a carboxyl group instead of a nitrile.

Properties

IUPAC Name

3-(2-oxoethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLIBSBJYAKITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591415
Record name 3-(2-Oxoethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109346-98-7
Record name 3-(2-Oxoethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(2,3-dihydroxypropyl)benzonitrile (2.7 g, 15.3 mmol) in MeOH/H2O (v/v=3:1, 40 mL) was added NaIO4 at 0° C. and then stirred at 0° C. for 1.5 h. The result mixture was filtered and the filtrate was concentrated to afford 3-(2-oxoethyl)benzonitrile, which was used next step without further purification.
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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